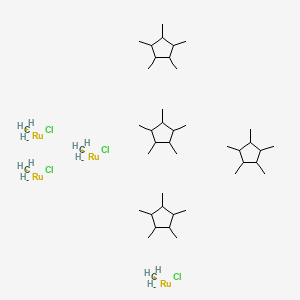
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a ruthenium precursor. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with ruthenium trichloride in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various ligands such as phosphines, amines, and halides; reactions often conducted under inert conditions and at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while reduction can produce ruthenium hydrides. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, proteins, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Similar in structure but contains rhodium instead of ruthenium.
Pentamethylcyclopentadienyliridium(III) chloride dimer: Contains iridium and exhibits different reactivity and applications.
Pentamethylcyclopentadienylcobalt(III) chloride dimer: Contains cobalt and is used in different catalytic processes.
Uniqueness
Carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane is unique due to its specific coordination environment and the presence of ruthenium, which imparts distinct catalytic and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C44H92Cl4Ru4 |
|---|---|
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
carbanide;chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/4C10H20.4CH3.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;;;;;/h4*6-10H,1-5H3;4*1H3;4*1H;;;;/q;;;;4*-1;;;;;4*+2/p-4 |
InChI Key |
XOOKATSKPFZLTD-UHFFFAOYSA-J |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru+].Cl[Ru+].Cl[Ru+].Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















